

Quantitative Analysis of Reducing Agents Using Ceric Ammonium Sulfate: Application Notes and Protocols

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Compound of Interest

Compound Name: Cerium (IV) ammonium sulfate

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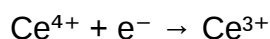
Introduction

Ceric ammonium sulfate, $(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}$, is a powerful oxidizing agent widely employed in analytical chemistry for the quantitative determination of various reducing agents.[1][2] This technique, known as cerimetry, offers several advantages, including the stability of the titrant solution, sharp and distinct endpoints, and its applicability in the presence of high concentrations of chloride ions, unlike potassium permanganate.[3] Cerimetric titrations are based on the reduction of ceric ions (Ce^{4+}) to cerous ions (Ce^{3+}) by the analyte. The endpoint of the titration is typically detected by a color change, either of the ceric solution itself or through the use of a redox indicator.[4]

This document provides detailed application notes and experimental protocols for the quantitative analysis of common reducing agents using ceric ammonium sulfate.

Principle of Cerimetry

Cerimetry operates on the principle of a redox reaction where the yellow ceric ion (Ce^{4+}), the oxidizing agent, is reduced to the colorless cerous ion (Ce^{3+}) by a reducing agent.[3][4] The general reaction can be represented as:



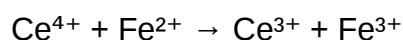
The endpoint of the titration is reached when all the reducing agent in the sample has been oxidized by the ceric ammonium sulfate solution. This can be visually determined by the persistence of the yellow color of the excess Ce^{4+} ions or, more accurately, by using a redox indicator such as ferroin, which exhibits a sharp color change from red to pale blue at the equivalence point.[3][5]

Featured Applications

This section details the quantitative analysis of two common reducing agents: Ferrous Iron (Fe^{2+}) and Oxalic Acid ($\text{H}_2\text{C}_2\text{O}_4$).

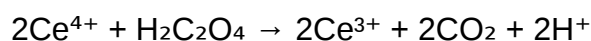
Determination of Ferrous Iron (Fe^{2+})

The determination of ferrous iron is a classic application of cerimetry, often used in the analysis of iron ores, pharmaceutical preparations like ferrous sulfate tablets, and other iron-containing samples.[5][6][7] The reaction between ceric ions and ferrous ions is a straightforward 1:1 stoichiometric relationship:



Determination of Oxalic Acid ($\text{H}_2\text{C}_2\text{O}_4$)

Oxalic acid, a dicarboxylic acid, can be accurately quantified using cerimetric titration. This method is applicable in various contexts, including food analysis and quality control of chemical products. The oxidation of oxalic acid by ceric ions proceeds as follows:



Experimental Protocols

Preparation and Standardization of 0.1 N Ceric Ammonium Sulfate Solution

Materials:

- Ceric ammonium sulfate $[(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}]$
- Concentrated sulfuric acid (H_2SO_4)

- Distilled water
- Arsenic trioxide (As_2O_3), primary standard
- Sodium hydroxide (NaOH)
- Osmic acid solution
- Ferroin sulfate indicator

Procedure for Preparation:

- Accurately weigh approximately 65 g of ceric ammonium sulfate.[8]
- In a separate beaker, carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water and allow it to cool.[3][8]
- Dissolve the ceric ammonium sulfate in the diluted sulfuric acid, gently heating if necessary. [3][8]
- After cooling to room temperature, filter the solution if any precipitate is present.
- Transfer the solution to a 1 L volumetric flask and dilute to the mark with distilled water. Mix the solution thoroughly.

Procedure for Standardization with Arsenic Trioxide:

- Accurately weigh about 0.2 g of previously dried arsenic trioxide into a conical flask.[9]
- Add 25 mL of 8% w/v sodium hydroxide solution and swirl to dissolve the As_2O_3 . [9]
- Add 100 mL of distilled water, followed by 30 mL of dilute sulfuric acid.[9]
- Add 0.15 mL of osmic acid solution and 0.1 mL of ferroin sulfate indicator.[9]
- Titrate with the prepared ceric ammonium sulfate solution until the color changes from pink to a pale blue.[9]

- Record the volume of titrant used and calculate the normality of the ceric ammonium sulfate solution. Each mL of 0.1 N ceric ammonium sulfate is equivalent to 0.004946 g of arsenic trioxide.[9]

Protocol for the Determination of Ferrous Iron (Fe^{2+})

Materials:

- Standardized 0.1 N Ceric Ammonium Sulfate solution
- Ferrous salt sample (e.g., Ferrous Ammonium Sulfate)
- Dilute sulfuric acid (1 M)
- Ferriin indicator solution

Procedure:

- Accurately weigh a quantity of the ferrous salt sample and dissolve it in a conical flask containing 25 mL of dilute sulfuric acid.[5]
- Add 2-3 drops of ferriin indicator to the solution.[5]
- Titrate the sample solution with the standardized 0.1 N ceric ammonium sulfate solution from a burette.
- The endpoint is reached when the color of the solution changes sharply from red to a pale blue or greenish-blue.[6]
- Repeat the titration at least twice more to ensure accuracy and record the burette readings.
- Calculate the amount of Fe(II) in the sample.

Protocol for the Determination of Oxalic Acid

Materials:

- Standardized 0.1 N Ceric Ammonium Sulfate solution

- Oxalic acid sample
- Dilute sulfuric acid

Procedure:

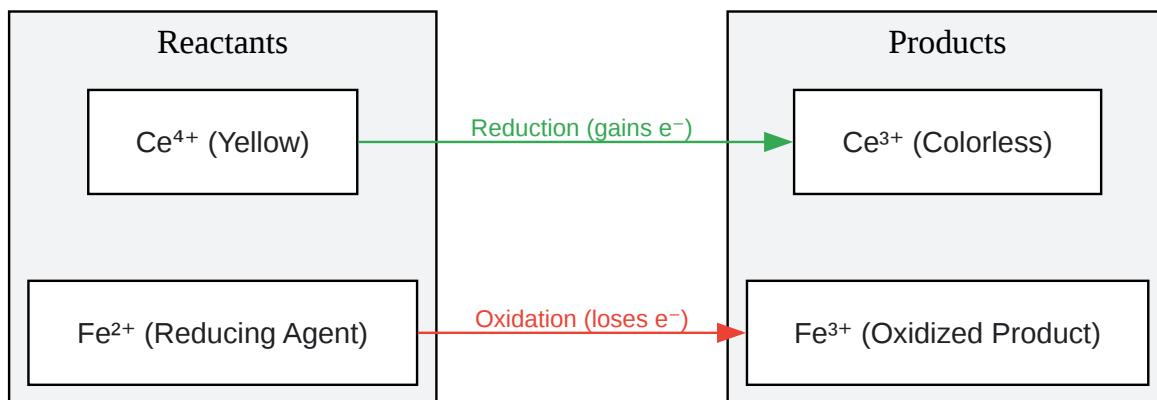
- Accurately weigh a suitable amount of the oxalic acid sample and dissolve it in distilled water in a conical flask.
- Acidify the solution with dilute sulfuric acid.
- Heat the solution to approximately 60-70°C.
- Titrate the hot solution with the standardized ceric ammonium sulfate solution. The endpoint is indicated by the persistence of a faint yellow color of the ceric ions. For a sharper endpoint, a redox indicator can be used.

Quantitative Data Summary

The following table summarizes the key quantitative relationships for the analysis of ferrous iron and oxalic acid using a standardized 0.1 N ceric ammonium sulfate solution.

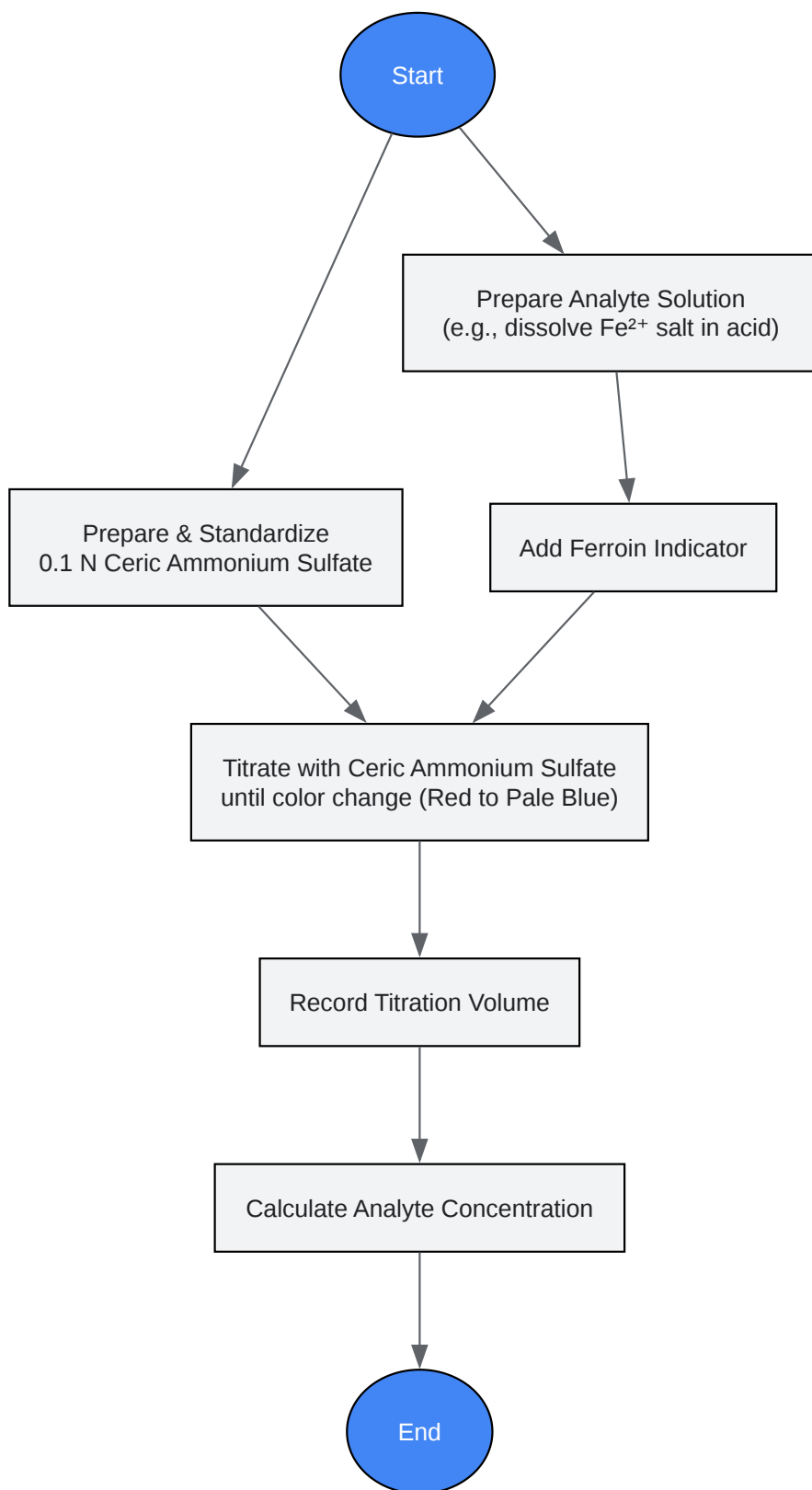
Analyte (Reducing Agent)	Molar Mass (g/mol)	Stoichiometric Ratio (Ceric Sulfate:Analyte)	Equivalent Weight (g/eq)
Ferrous Iron (Fe^{2+})	55.845	1:1	55.845
Oxalic Acid ($\text{H}_2\text{C}_2\text{O}_4$)	90.03	2:1	45.015

Visualizations



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Caption: Redox reaction between Ceric and Ferrous ions.



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Caption: Experimental workflow for cerimetric titration.

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